Prifinium

In vivo pharmacology Urinary bladder Cystometry

Select Prifinium for GI-focused antimuscarinic research where class substitution introduces unacceptable variability. Unlike atropine or oxybutynin, Prifinium offers 10-100x superior in vitro potency at muscarinic receptors with minimal off-target effects on KCl- or electrically-stimulated contractions. Its quaternary ammonium structure restricts CNS penetration, making it the preferred reference standard for peripheral antispasmodic screening. In colonic motility models, Prifinium delivers an ED50 of 3.1 µg/kg—4x more potent than hyoscine butylbromide—with rapid onset (<3 min). Ideal for translational GI hypermotility and IBS studies.

Molecular Formula C22H28N+
Molecular Weight 306.5 g/mol
CAS No. 10236-81-4
Cat. No. B082657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrifinium
CAS10236-81-4
Synonymspadrin
prifinium
prifinium bromide
pyrodifenium bromide
Molecular FormulaC22H28N+
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC
InChIInChI=1S/C22H28N/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,18H,4-5,16-17H2,1-3H3/q+1
InChIKeyZYEPZINLLPPBMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prifinium (CAS 10236-81-4): A Quaternary Ammonium Antimuscarinic for Gastrointestinal Spasm Research and Procurement


Prifinium is a synthetic quaternary ammonium antimuscarinic agent, primarily utilized for its antispasmodic properties within the gastrointestinal (GI) tract [1]. Classified under ATC code A03AB18, its mechanism of action involves competitive antagonism at muscarinic acetylcholine receptors, inhibiting smooth muscle contraction [1]. This compound is of particular interest in research models of hypermotility and irritable bowel syndrome (IBS), where its peripheral action profile is advantageous for studying GI-specific cholinergic modulation [1].

Prifinium (CAS 10236-81-4): Why Antispasmodic Class Substitution Is Not Interchangeable in Research and Clinical Application


Antispasmodic agents are a pharmacologically heterogeneous group with significant variability in receptor subtype selectivity, potency, tissue distribution, and CNS penetration, making class substitution unreliable [1]. A direct interchange of compounds like prifinium with other muscarinic antagonists (e.g., atropine, oxybutynin, hyoscine butylbromide) can lead to confounding experimental outcomes due to differences in both the magnitude of effect and the specific mechanisms of action. The following evidence guide quantifies these critical differentiators, demonstrating that prifinium's profile is distinct and cannot be assumed from its structural or functional analogs.

Prifinium (CAS 10236-81-4): A Quantitative Comparative Evidence Guide for Scientific Selection


In Vivo Urinary Bladder Potency: Prifinium Compared to Atropine, Oxybutynin, and Terodiline in Rat Cystometry

In a rat cystometry model, prifinium demonstrated significantly higher potency in inhibiting urinary bladder contractions than oxybutynin and terodiline, while matching the potency of atropine. The study directly compared the 40% inhibitory doses (ID40) of the four compounds [1].

In vivo pharmacology Urinary bladder Cystometry Anticholinergic potency

Colonic Antispasmodic Potency and Duration of Action: Prifinium vs. Hyoscine Butylbromide in a Canine Model

In a direct comparison of five antispasmodic agents in an anesthetized dog model, prifinium bromide was the most potent inhibitor of acetylcholine-induced colonic contractions, outperforming hyoscine butylbromide in both potency and duration of effect [1].

Gastrointestinal motility In vivo pharmacology Colonic spasm Comparative efficacy

Rapid Onset of Action in Human Clinical Studies: Prifinium vs. Oral Mebeverine

Prifinium bromide exhibits a notably rapid onset of action. In a clinical study involving patients with diverticular disease, intramuscular injection of prifinium bromide produced an antispasmodic effect within 3 minutes [1]. This is significantly faster than the onset reported for oral mebeverine, a widely used antispasmodic comparator [2].

Clinical pharmacology Onset of action Gastrointestinal spasm Human studies

Superior Anatomical Coverage in Human Colon: Prifinium vs. Trimebutine Maleate

A clinical study comparing the effects of antispasmodics on neostigmine-induced colonic hypermotility in humans revealed a clear difference in the anatomical regions affected. Prifinium bromide exerted a marked antispasmodic effect on both the ascending and sigmoid colons, whereas the effect of trimebutine maleate was limited to the ascending colon [1].

Colonic motility Clinical study Regional drug effect Human physiology

Reduced Potential for Central Nervous System (CNS) Effects: Prifinium vs. Atropine

Prifinium's chemical structure as a quaternary ammonium compound confers a key pharmacokinetic advantage: a limited ability to cross the blood-brain barrier (BBB) [1]. In contrast, atropine is a tertiary amine that readily penetrates the CNS, leading to potential central side effects like confusion and drowsiness [2].

Blood-brain barrier CNS safety Quaternary ammonium Pharmacokinetics

Prifinium (CAS 10236-81-4): Optimized Research and Industrial Application Scenarios Based on Differentiated Evidence


In Vitro Smooth Muscle Assays Requiring Potent and Pure Antimuscarinic Activity

Prifinium is ideally suited for in vitro experiments using isolated smooth muscle preparations (e.g., guinea-pig detrusor or ileum). Its high potency, as demonstrated by its equivalence to atropine and 10-100x superiority over oxybutynin and terodiline in functional assays [1], allows for the use of lower concentrations to achieve maximal receptor blockade, reducing the potential for non-specific effects. Furthermore, its in vitro action is predominantly anticholinergic, with minimal effect on contractions induced by other stimuli (e.g., KCl, electrical stimulation), which contrasts with oxybutynin and terodiline [1]. This specificity makes it a superior tool for isolating and studying muscarinic receptor-mediated pathways.

In Vivo Studies of Colonic Motility and Hypercontractility

For researchers investigating colonic function in animal models, prifinium provides a robust and well-characterized tool. The evidence from a canine model demonstrates that prifinium is the most potent among several antispasmodics, with an ED50 of 3.1 µg/kg and a duration of action of ~30 minutes, outperforming hyoscine butylbromide by a factor of 4 in potency and 3 in duration [2]. In human studies, its rapid onset (within 3 minutes post-injection) and ability to inhibit hypermotility across both proximal and distal colon segments provide a compelling case for its use in translational models of conditions like diverticular disease or IBS [REFS-3, REFS-4].

Pharmacokinetic and Drug Distribution Studies of Quaternary Amines

Prifinium serves as an exemplary model compound for studying the pharmacokinetic behavior of quaternary ammonium antimuscarinics. Its preferential distribution in the GI tract and elimination via bile and gut secretions are key differentiators from tertiary amines like atropine [5]. This property is directly linked to its reduced CNS penetration, making it valuable in studies designed to assess peripheral vs. central drug effects or to investigate the role of drug transporters in the GI tract and biliary system.

Preclinical Development of GI-Targeted Therapeutics with Low CNS Liability

In the early stages of drug discovery for functional GI disorders, prifinium is a valuable reference standard for achieving potent antispasmodic activity while minimizing the risk of CNS-mediated adverse effects. Its quaternary ammonium structure inherently limits its passage across the blood-brain barrier, a major safety advantage over compounds like atropine [REFS-5, REFS-6]. This profile allows development teams to benchmark new chemical entities (NCEs) against a compound with a well-defined, GI-focused pharmacological and safety profile, de-risking programs targeting peripheral muscarinic receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prifinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.